N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide
Description
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide is a quinazolinone-based acetamide derivative characterized by a phenoxy group attached to the acetamide moiety. The 4-oxoquinazolin-3(4H)-yl core in this compound serves as a critical pharmacophore, enabling interactions with biological targets such as enzymes or receptors.
Properties
CAS No. |
89632-75-7 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
N-(4-oxoquinazolin-3-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H13N3O3/c20-15(10-22-12-6-2-1-3-7-12)18-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) |
InChI Key |
CZQNHLMMDDVZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Acylation
Direct acylation using phenoxyacetic acid and coupling agents like EDCl/HOBt in dichloromethane achieves moderate yields (60–65%) but requires stringent anhydrous conditions.
Solid-Phase Synthesis
Immobilizing the quinazolinone on Wang resin enables iterative coupling, though scalability remains limited.
Industrial Scalability and Cost Efficiency
Batch reactors (50 L capacity) achieve 72% yield at pilot scale. Raw material costs are minimized by recycling anthranilic acid (85% recovery) .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide derivatives. For instance, compounds synthesized from this scaffold exhibited potent antibacterial activity against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Pathogen Targeted | Activity Level |
|---|---|---|
| 2-phenyl-6,8-dibromo-4-oxo(4H)quinazoline | E. coli | High |
| 2-phenyl-6,8-dibromo-4-oxo(4H)quinazoline | S. aureus | Moderate |
| This compound | P. aeruginosa | Significant |
Anti-inflammatory and Analgesic Properties
The compound has also been evaluated for anti-inflammatory effects. Studies indicate that certain derivatives demonstrate significant anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Table 2: Anti-inflammatory Activity of Compounds
| Compound | Inflammation Model | Efficacy Level |
|---|---|---|
| 2-substituted quinazolinones | Carrageenan-induced edema | High |
| This compound | Formalin test | Moderate |
Cancer Research
This compound has shown potential as an antitumor agent. Various derivatives have been tested against different cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-8) cancer cells, with some compounds exhibiting potent cytotoxicity .
Table 3: Antitumor Activity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-methyl-4-oxoquinazolin) | MCF-7 | 12.5 |
| This compound | HepG2 | 15.0 |
Environmental Applications
Recent studies have explored the larvicidal potential of derivatives of this compound against Aedes aegypti, indicating its use in controlling mosquito populations in vector-borne disease management . The environmental friendliness of these compounds makes them suitable candidates for further development.
Table 4: Larvicidal Activity Against Aedes aegypti
| Compound | Concentration Tested (ppm) | Mortality Rate (%) |
|---|---|---|
| N-(2-methyl-4-oxoquinazolin) | 50 | 85 |
| N-(p-tolyl)acetamide | 100 | 90 |
Mechanism of Action
The mechanism of action of N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular pathways and targets can vary depending on the specific biological context and the derivative of the compound being studied.
Comparison with Similar Compounds
Anticancer Potential:
Antitubercular Activity:
- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide is highlighted as a potent enoyl-acyl carrier protein reductase (InhA) inhibitor, with MIC values against Mycobacterium tuberculosis comparable to first-line drugs .
- N-(Substituted-phenyl)-2-(4-oxoquinazolin-3-yl)acetamide derivatives exhibit M. tuberculosis bd oxidase inhibition, expanding their utility against drug-resistant strains .
Analytical and Spectroscopic Comparisons
- NMR Spectroscopy: All compounds are confirmed via ¹H and ¹³C NMR, with styryl derivatives (e.g., 11m) showing characteristic vinyl proton signals at δ 6.5–7.5 ppm . Nitro-substituted analogs (4c) display downfield shifts for aromatic protons due to electron withdrawal .
- Mass Spectrometry: EI-MS and HR-ESI-MS data align with theoretical molecular weights (e.g., 455.19 [M+] for 11m; 339.0731 [M−H]⁻ for 4a), ensuring structural fidelity .
- FT-IR: Stretching vibrations for carbonyl (1655–1683 cm⁻¹) and amide (3285–3313 cm⁻¹) groups are consistent across analogs .
Biological Activity
N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound has the following structural formula:
This structure includes a quinazoline core, which is pivotal for its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant antimicrobial properties. A study conducted by Deepthi Kohli et al. demonstrated that synthesized derivatives showed potent antibacterial activity against various strains such as E. coli and S. aureus using the cup plate method to measure inhibition zones .
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 21a | E. coli | 15 |
| 21b | S. aureus | 18 |
| N-(4-Oxo...) | Pseudomonas | 12 |
2. Antioxidant Activity
The antioxidant activity of this compound was evaluated through various assays. The compound demonstrated effective inhibition of lipid peroxidation and scavenging of free radicals, indicating its potential as an antioxidant agent .
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
| Ferric Reducing Ability | 35 |
3. Anti-inflammatory Activity
The compound also showed promising anti-inflammatory effects in vitro by inhibiting the enzyme lipoxygenase (5-LOX), which is involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .
4. Cytotoxicity and Anticancer Activity
Studies have reported the cytotoxic effects of quinazoline derivatives on various cancer cell lines. For instance, this compound exhibited selective cytotoxicity against human breast cancer cells with an IC50 value of approximately 20 µM .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
| A549 (Lung Cancer) | >30 |
Case Studies
A notable case study involved testing the compound's efficacy against Aedes aegypti, the mosquito vector for dengue fever. The results indicated a significant larvicidal effect, suggesting environmental applications for vector control .
Q & A
Q. What are the common synthetic routes for N-(4-Oxoquinazolin-3(4H)-yl)-2-phenoxyacetamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with quinazolinone core formation, followed by functionalization. For example:
- Condensation reactions : Refluxing with aldehydes (e.g., substituted benzaldehydes) under varying molar ratios (1:2.3 to 1:9.5) and heating durations (18–48 hours) to introduce styryl or vinyl groups .
- Amide coupling : Reaction with phenoxyacetic acid derivatives under basic conditions (e.g., pyridine or DMF as solvents) to attach the acetamide moiety .
- Key parameters : Temperature control (e.g., reflux at 80–120°C), solvent selection (e.g., ethanol, DMF), and purification via column chromatography or recrystallization .
Q. How is structural characterization performed for these compounds?
- Methodological Answer : Structural integrity is confirmed using:
- 1H/13C NMR : To verify proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and carbon assignments (e.g., carbonyl carbons at ~168–170 ppm) .
- Mass spectrometry (EI-MS or HRMS) : To validate molecular weights (e.g., [M+] peaks at m/z 441–460) and elemental compositions .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1680–1700 cm⁻¹) .
Q. What biological targets are commonly associated with quinazolinone derivatives?
- Methodological Answer : These compounds often target:
- Enzymes : Tyrosine kinases, COX-2, and caspases, as evidenced by inhibition assays and molecular docking studies .
- Apoptotic pathways : Induction via mitochondrial dysfunction and caspase-3 activation, validated through flow cytometry and Western blotting in cancer cell lines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Optimization strategies include:
- Stoichiometric adjustments : Increasing aldehyde ratios (e.g., 1:6.4 to 1:9.5) enhances styryl group incorporation, improving yields from 29% to 60% .
- Catalyst screening : Transition metals (e.g., Pd/C) or acid/base catalysts may accelerate condensation or cyclization steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, reducing side reactions .
Q. How can discrepancies in reported biological activity data be resolved?
- Methodological Answer : Contradictions arise due to:
- Assay variability : Standardize models (e.g., carrageenan-induced edema for anti-inflammatory activity) and cell lines (e.g., MCF-7 for anticancer studies) .
- Structural modifications : Substituents like electron-withdrawing groups (e.g., -NO₂, -Br) enhance activity, while bulky groups reduce bioavailability .
- Dose-response profiling : Perform IC50/EC50 comparisons across studies to normalize potency metrics .
Q. What computational approaches predict target binding affinity for these derivatives?
- Methodological Answer : Use:
- Molecular docking (AutoDock/Vina) : To simulate interactions with COX-2 or kinase domains, prioritizing compounds with low binding energies (<-8 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity or lipophilicity (ClogP) with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
